molecular formula C10H15NO3 B611290 Tenuazonic acid CAS No. 610-88-8

Tenuazonic acid

Cat. No.: B611290
CAS No.: 610-88-8
M. Wt: 197.23 g/mol
InChI Key: CEIZFXOZIQNICU-XNCJUZBTSA-N
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Mechanism of Action

Tenuazonic acid (TeA) is a potent mycotoxin produced by Alternaria species . It has been studied extensively due to its high toxicity and its presence in a variety of biological environments .

Target of Action

TeA primarily targets Photosystem II (PSII) and eukaryotic protein synthesis . In PSII, it blocks the flow of electrons from Q A to Q B . It also prevents the release of newly synthesized protein from the ribosome .

Mode of Action

TeA binds to the Q B site in PSII, preventing Q A from transferring its electrons to Q B . This results in a halt in electron transfer, leading to decreased photosynthesis . As a powerful eukaryotic protein synthesis inhibitor, TeA prevents the release of newly synthesized protein from the ribosome .

Biochemical Pathways

The primary biochemical pathway affected by TeA is photosynthesis, specifically the electron transport chain in PSII . By blocking electron flow from Q A to Q B, TeA disrupts the normal functioning of PSII, leading to decreased photosynthesis .

Pharmacokinetics

Given its ubiquity in biological environments and its potent toxicity, it is likely that tea has significant bioavailability .

Result of Action

The inhibition of photosynthesis and protein synthesis by TeA can lead to a variety of effects. These include hemorrhages in several organs, suppression in weight gain, and reduction in feed efficiency in animals . It has also been associated with esophageal cancer in human populations at risk of high exposure to TeA .

Action Environment

TeA is produced by Alternaria species, which commonly infect a variety of agricultural products, fruits, and vegetables . The production of mycotoxins by Alternaria is favored in a moist environment . Thus, environmental factors such as humidity and temperature can influence the action, efficacy, and stability of TeA .

Biochemical Analysis

Biochemical Properties

Tenuazonic acid plays an inhibitory role in photosystem II (PSII) by blocking the flow of electrons from Q A to Q B . It binds to the Q B site, preventing Q A from transferring its electrons to Q B . This results in decreased photosynthesis in vivo .

Cellular Effects

This compound has been found to induce enhanced toxic effects and more severe oxidative stress in Caco-2 cells . It affects lipid and amino acid metabolisms and PI3K/AKT/FOXO signaling pathways . In Galleria mellonella larvae, it led to a substantial delay of larval growth, apoptosis-like changes in midgut cells, and an increase in midgut bacterial load .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting eukaryotic protein synthesis . It prevents the release of newly synthesized protein from the ribosome . It also binds to the Q B site in photosystem II, blocking the flow of electrons from Q A to Q B .

Temporal Effects in Laboratory Settings

It has been reported that the co-exposure of this compound and patulin can induce enhanced toxic effects and more severe oxidative stress .

Dosage Effects in Animal Models

This compound has been reported to cause haemorrhages in several organs, suppression in weight gain and reduction in feed efficiency in animals . After oral administration, the half-lethal dose (LD 50) for rats and mice varies within 81–225 mg/kg of body weight .

Metabolic Pathways

It has been reported that this compound affects lipid and amino acid metabolisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tenuazonic acid can be synthesized through various chemical routes. One common method involves the condensation of 3-acetyl-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one with butan-2-yl . The reaction typically requires specific conditions, such as controlled temperature and pH, to ensure the proper formation of the compound.

Industrial Production Methods: Industrial production of this compound often involves the cultivation of Alternaria species under controlled conditions to maximize the yield of the mycotoxin. The fungi are grown in a nutrient-rich medium, and the this compound is extracted and purified using techniques such as liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: Tenuazonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to react with oxidizing agents, leading to the formation of different oxidation products .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrogen peroxide for oxidation and sodium borohydride for reduction. The reactions typically occur under mild conditions, such as room temperature and neutral pH .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation of this compound can lead to the formation of hydroxy and keto derivatives .

Properties

CAS No.

610-88-8

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

(2S)-4-acetyl-2-[(2S)-butan-2-yl]-3-hydroxy-1,2-dihydropyrrol-5-one

InChI

InChI=1S/C10H15NO3/c1-4-5(2)8-9(13)7(6(3)12)10(14)11-8/h5,8,13H,4H2,1-3H3,(H,11,14)/t5-,8-/m0/s1

InChI Key

CEIZFXOZIQNICU-XNCJUZBTSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=C(C(=O)N1)C(=O)C)O

SMILES

CCC(C)C1C(=C(C(=O)N1)C(=O)C)O

Canonical SMILES

CCC(C)C1C(=C(C(=O)N1)C(=O)C)O

Appearance

Solid powder

melting_point

74 - 75.5 °C

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Tenuazonic acid;  L-Tenuazonic acid; 

Origin of Product

United States
Customer
Q & A

Q1: What is the molecular formula and weight of tenuazonic acid?

A1: this compound is represented by the molecular formula C10H13NO3 and has a molecular weight of 195.22 g/mol. []

Q2: How is the structure of this compound confirmed?

A2: Various spectroscopic techniques, including 1H-NMR, IR spectroscopy, and mass spectrometry, are employed to characterize and confirm the structure of this compound. [] Additionally, the copper salt of this compound has been studied using mass spectrometry to elucidate its fragmentation patterns. []

Q3: Are there different stereochemical forms of this compound, and do they impact its activity?

A3: Yes, this compound exists as stereoisomers, and their stereochemistry influences their biological activities. The purity of these isomers can be assessed using NMR spectra. []

Q4: What are the stability characteristics of this compound in different environments?

A4: this compound degrades through deacetylation and epimerization when stored in aqueous solutions. Notably, its primary degradation product, deacetyl this compound, exhibits lower stability than the parent compound in beverage matrices. []

Q5: How does this compound affect plant cells?

A5: this compound demonstrates phytotoxic effects, impacting plant growth and cellular processes. It inhibits protein and nucleic acid synthesis in plant cells by disrupting the incorporation of 14C-leucine into the protein fraction and 14C-adenine into the nucleic acid fraction. This inhibition is not solely due to impaired uptake but involves intrinsic disruption of these synthetic pathways. []

Q6: Does this compound have specific effects on plant cell structures?

A6: Research shows that this compound, unlike the host-specific toxin AK-toxin, does not induce characteristic invaginations of the plasma membrane in plant cells. Instead, it causes general ultrastructural disruption in both susceptible and resistant plant cultivars, affecting cellular organelles non-selectively. This suggests that this compound may act on multiple cellular membranes, leading to broad cellular damage. []

Q7: What analytical techniques are commonly used to detect and quantify this compound in food and feed samples?

A7: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is widely used to determine this compound levels in various matrices. [, , , , ] Additionally, stable isotope dilution assays (SIDA) employing isotopically labelled this compound as an internal standard have been developed, offering high accuracy and sensitivity. [, ]

Q8: Are there rapid screening methods for this compound contamination?

A8: Yes, enzyme immunoassays (EIA) have been developed for the rapid detection of this compound in food products like apple juice and tomato products. [] These EIAs provide a faster and cost-effective alternative to chromatographic techniques for initial screening purposes.

Q9: How is this compound extracted from complex matrices like food samples?

A9: Various extraction techniques are employed, including:

    Q10: What are the challenges associated with the analysis of this compound?

    A10: One of the challenges is the presence of its isomer, allo-tenuazonic acid, which often co-elutes with this compound in chromatographic separations, making accurate quantification challenging. [] Additionally, this compound's instability during storage and processing can lead to underestimation of its true levels in food and feed samples. []

    Q11: What types of food and feed products are commonly contaminated with this compound?

    A11: this compound has been detected in various food commodities, including:

      Q12: What factors contribute to this compound contamination in food and feed?

      A12: Contamination is primarily influenced by:

        Q13: What is the significance of monitoring this compound levels in food and feed?

        A13: Monitoring is crucial for:

          Q14: How is this compound synthesized in Alternaria species?

          A14: The biosynthesis of this compound is a complex process involving multiple enzymatic steps. The key enzyme involved is this compound synthetase 1 (TAS1), a hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) enzyme. []

          Q15: What is unique about the ketosynthase (KS) domain of TAS1?

          A15: Unlike typical dimeric KS domains in PKSs, the terminal KS domain in TAS1 functions as a monomer and catalyzes substrate cyclization instead of chain extension. This domain exhibits promiscuity towards aminoacyl substrates, and its substrate specificity can be further enhanced by specific amino acid substitutions. []

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